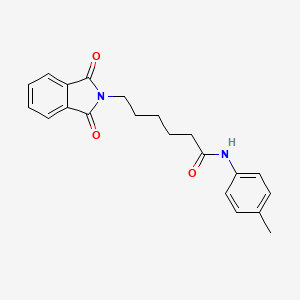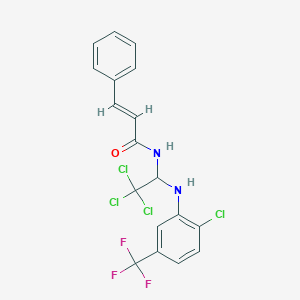
2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound features additional functional groups, including a hexanamide and a dioxo group, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- typically involves multi-step organic reactions. One common approach might include:
Formation of the Isoindole Core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Hexanamide Group: This step may involve amide bond formation using hexanoic acid derivatives and appropriate coupling reagents.
Addition of the Dioxo Group: Oxidation reactions can be employed to introduce the dioxo functionality.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be utilized to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- can undergo various chemical reactions, including:
Oxidation: Introduction of additional oxygen atoms to form new functional groups.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce the compound.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional carbonyl-containing compounds, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s functional groups play a crucial role in its binding affinity and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Isoindole-2-carboxamide: Similar core structure but different functional groups.
1,3-Dihydro-1,3-dioxoisoindoline: Lacks the hexanamide group.
N-(4-Methylphenyl)isoindoline-1,3-dione: Similar aromatic substitution pattern.
Uniqueness
2H-Isoindole-2-hexanamide, 1,3-dihydro-N-(4-methylphenyl)-1,3-dioxo- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
59472-19-4 |
|---|---|
Molekularformel |
C21H22N2O3 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
6-(1,3-dioxoisoindol-2-yl)-N-(4-methylphenyl)hexanamide |
InChI |
InChI=1S/C21H22N2O3/c1-15-10-12-16(13-11-15)22-19(24)9-3-2-6-14-23-20(25)17-7-4-5-8-18(17)21(23)26/h4-5,7-8,10-13H,2-3,6,9,14H2,1H3,(H,22,24) |
InChI-Schlüssel |
CXBPNYGUXBXPOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Nitro-4-[4-(4-nitrophenoxy)phenoxy]benzene](/img/structure/B11704374.png)
![N-[(5E)-5-[(4-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11704376.png)
![4-[1-(3-Methoxyphenyl)cyclopentyl]phenol](/img/structure/B11704380.png)
![4-chloro-2-methoxy-6-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}phenol](/img/structure/B11704381.png)

![6-(1,3-dioxobenzo[c]azolin-2-yl)-N-[4-chloro-2-(phenylcarbonyl)phenyl]hexanami de](/img/structure/B11704385.png)
![Cyclopentyl 4-[4-(diethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11704388.png)
![[4-(4-Methoxy-phenyl)-3-phenyl-3H-thiazol-2-ylidene]-phenyl-amine](/img/structure/B11704392.png)
![2-nitro-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11704400.png)
![Methyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B11704413.png)
![(4Z)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-4-[2-(4-methyl-3-nitrophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704415.png)
![N'~1~,N'~4~-bis[(E)-(4-nitrophenyl)methylidene]succinohydrazide](/img/structure/B11704424.png)

